molecular formula C13H22N4O4S B1678810 Ranitidine S-oxide CAS No. 73851-70-4

Ranitidine S-oxide

Cat. No.: B1678810
CAS No.: 73851-70-4
M. Wt: 330.41 g/mol
InChI Key: SKHXRNHSZTXSLP-UHFFFAOYSA-N
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Description

Ranitidine S-oxide is a sulfoxide derivative of ranitidine, a well-known histamine H2-receptor antagonist used to reduce stomach acid production.

Mechanism of Action

Target of Action

Ranitidine S-oxide primarily targets the Histamine H2 receptor . This receptor plays a crucial role in the regulation of gastric acid secretion. When histamine binds to the H2 receptor, it stimulates the secretion of gastric acid, which is essential for digestion .

Mode of Action

This compound, like its parent compound Ranitidine, is a competitive and reversible inhibitor of the Histamine H2 receptor . By binding to this receptor, it prevents histamine from attaching and thus inhibits the secretion of gastric acid . This results in a decrease in gastric acid secretion and an increase in gastric pH .

Biochemical Pathways

This compound is metabolized in the liver by isozymes of Flavin-Containing Monooxygenase (FMO) and Cytochrome P450 . The oxidation of Ranitidine by these enzymes results in the formation of Ranitidine N-oxide and this compound . The N- and S-oxidations of Ranitidine were inhibited by metimazole, an FMO inhibitor, and desmethylation of Ranitidine was inhibited by SKF525A, a Cytochrome P450 inhibitor .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of its parent compound, Ranitidine. The bioavailability of Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of Ranitidine is approximately 15% and the apparent volume of distribution is greater than body volume . Renal clearance is about 410 mL/min . Clearance is decreased in the elderly and those with impaired hepatic or renal function .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion, leading to an increase in gastric pH . This can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of N-nitrosodimethylamine (NDMA), a potential impurity in Ranitidine . Therefore, special pharmaceutical formulation and manufacturing designs may be necessary to prevent the formation of this impurity .

Biochemical Analysis

Biochemical Properties

Ranitidine S-oxide plays a significant role in biochemical reactions, particularly in the metabolism of ranitidine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the formation of this compound is flavin-containing monooxygenase (FMO), which catalyzes the oxidation of ranitidine to its S-oxide form . This interaction is crucial for the biotransformation of ranitidine and its subsequent excretion from the body. Additionally, this compound may interact with other biomolecules, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular responses and improving metabolic functions. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The primary metabolic pathway includes its formation through the oxidation of ranitidine by flavin-containing monooxygenase (FMO) . This pathway is crucial for the biotransformation and excretion of ranitidine. Additionally, this compound can influence metabolic flux and the levels of certain metabolites, thereby affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This interaction influences the localization and accumulation of this compound within different cellular compartments and tissues . Understanding these transport mechanisms is crucial for comprehending the compound’s overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ranitidine S-oxide can be synthesized through the oxidation of ranitidine. One common method involves the use of flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes in rat and human liver microsomes . The oxidation process converts ranitidine to its N-oxide and S-oxide forms, with this compound being one of the major products .

Industrial Production Methods

Industrial production of this compound typically involves the use of chemical oxidizing agents such as chloramine-T. The reaction is carried out in acidic or alkaline media, and the product is isolated through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ranitidine S-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.

    Reduction: this compound can be reduced back to ranitidine under specific conditions.

    Substitution: The sulfoxide group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXRNHSZTXSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891464
Record name Ranitidine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73851-70-4
Record name Ranitidine S-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73851-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranitidine-S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073851704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranitidine-S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73851-70-4
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Record name RANITIDINE S-OXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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